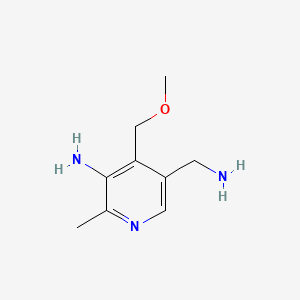

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine

Beschreibung

Chemical Structure: 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine (CAS: 35623-09-7) is a pyridine derivative with substituents at positions 2 (methyl), 3 (amino), 4 (methoxymethyl), and 5 (aminomethyl) on the aromatic ring. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 149.720 g/mol .

Eigenschaften

CAS-Nummer |

35623-09-7 |

|---|---|

Molekularformel |

C9H15N3O |

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

5-(aminomethyl)-4-(methoxymethyl)-2-methylpyridin-3-amine |

InChI |

InChI=1S/C9H15N3O/c1-6-9(11)8(5-13-2)7(3-10)4-12-6/h4H,3,5,10-11H2,1-2H3 |

InChI-Schlüssel |

MGESDKOHGQHZFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C(=C1N)COC)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization and Hydrolysis-Based Preparation

One of the classical methods to prepare 2-methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine involves diazotization reactions of precursor amino pyridines, followed by hydrolysis under acidic conditions.

- Starting Material : 2-methyl-3-amino-4-alkoxymethyl-5-aminomethylpyridine or its dihydrochloride salt.

- Key Reagents : Nitrosyl chloride (NOCl), hydrochloric acid (HCl), water.

-

- The amino pyridine dihydrochloride is dissolved in water and treated with nitrosyl chloride at controlled temperatures (0-90 °C depending on the step).

- After the addition of nitrosyl chloride, the mixture is heated further to complete the reaction.

- The reaction mixture is then hydrolyzed under acidic conditions, typically with hydrochloric acid, to convert intermediate diazonium salts into hydroxyl or oxymethyl derivatives.

- Activated charcoal is used during filtration to remove impurities.

- The final product is isolated by crystallization, often from alcohol solutions.

| Example | Starting Material (g) | Nitrosyl Chloride (g) | Temperature (°C) | Product Isolated (g) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Uethyl-3-amino-4-chloromethyl-5-aminomethylpyridine hydrochloride (26) | 26 | 85-90 | 17.6 (2-methyl-3-hydroxy-4,5-dihydroxymethylpyridine hydrochloride) | 203-205 | Heated after addition 30 min |

| 2 | 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine hydrochloride (25.4) | 39 | 0-50 | 24.8 (2-methyl-3-hydroxy-4-methoxymethyl-5-hydroxymethylpyridine hydrochloride) | 171 | Reaction at low temp |

| 3 | 2-Methyl-3-hydroxy-4-methoxymethyl-5-aminomethylpyridine (18.2) | 26 | 85 | 24.7 (2-methyl-3-hydroxy-4-methoxymethyl-5-hydroxymethylpyridine hydrochloride) | 173 | Hydrolysis step |

This method is characterized by the selective diazotization of amino groups and subsequent hydrolysis to yield hydroxyl or oxymethyl functionalities on the pyridine ring.

Hydrochloric Acid-Mediated Conversion of Alkoxymethyl to Oxymethyl Groups

A refined and cost-effective method eliminates the use of expensive silver salts traditionally employed in the conversion of halomethyl groups to hydroxymethyl groups.

- Starting Material : 2-Methyl-3-amino-4-alkoxymethyl-5-aminomethylpyridine or its dihydrochloride.

-

- Treatment with concentrated hydrochloric acid forms the dihydrochloride salt of 2-methyl-3-amino-4-chloromethyl-5-aminomethylpyridine.

- Heating this intermediate with water converts chloromethyl groups into oxymethyl groups.

- The process avoids costly silver nitrate by direct acid hydrolysis.

-

- Dissolve 1 g of 2-methyl-3-amino-4-ethoxymethyl-5-aminomethylpyridine dihydrochloride monohydrate in 15 mL of 2.5N hydrochloric acid.

- Heat in a sealed tube at 175-180 °C for 4 hours.

- Filter through activated charcoal and evaporate to dryness.

- Recrystallize from 95% ethanol to obtain 2-methyl-3-amino-4-oxymethyl-5-aminomethylpyridine dihydrochloride with a melting point of 235-237 °C.

- Yield: approximately 67% of theoretical.

Diazotization to Vitamin B6 Precursors

The compound 2-methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine dihydrochloride can be diazotized to form 2-methyl-3-oxy-4-methoxymethyl-5-oxymethylpyridine, a key precursor in vitamin B6 synthesis.

Process :

- Dissolve the dihydrochloride in distilled water.

- Add sodium nitrite solution and hydrochloric acid simultaneously at elevated temperature.

- The diazotization reaction produces a lemon-yellow solution.

- Evaporate to dryness and extract the residue with acetone to remove color impurities.

- Extract the vitamin B6 hydrochloride with hot absolute alcohol.

- Filter through activated charcoal and concentrate.

- Crystallize vitamin B6 hydrochloride by adding acetone.

| Step | Amount (g) | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Diazotization residue | 1.28 | 45 | 208 | Vitamin B6 hydrochloride |

This method is scalable and provides a direct route from the amino pyridine intermediate to the vitamin B6 compound.

Large-Scale Diazotization Example

-

- Dissolve 500 g of 2-methyl-3-amino-4-ethoxymethyl-5-aminomethylpyridine dihydrochloride in 450 mL water.

- Neutralize with sodium hydroxide to phenolphthalein endpoint.

- Add 540 g sodium nitrite.

- Slowly add the solution to 6500 mL hot (90 °C) 2N sulfuric acid with stirring.

- Nitrogen gas evolves immediately; solution turns pale yellow.

- Heat for 15 minutes, treat with urea to decompose excess nitrous acid.

- Cool and adjust pH to 7.2 with sodium hydroxide using bromthymol blue indicator.

Outcome :

Summary Table of Key Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine hydrochloride | Nitrosyl chloride, HCl, water, 0-90 °C | Hydroxymethyl derivatives (hydrochloride salts) | 70-80% yield, mp ~170-205 °C |

| 2 | 2-Methyl-3-amino-4-ethoxymethyl-5-aminomethylpyridine dihydrochloride | Concentrated HCl, heat 175-180 °C, 4 h | 2-Methyl-3-amino-4-oxymethyl-5-aminomethylpyridine dihydrochloride | ~67% yield, mp 235-237 °C |

| 3 | Above oxymethyl dihydrochloride | NaNO2, HCl, water, diazotization at elevated temperature | Vitamin B6 hydrochloride | 45% yield, mp 208 °C |

| 4 | Large scale amino pyridine dihydrochloride | NaOH neutralization, NaNO2, H2SO4, heat 90 °C | Diazotized intermediate for vitamin B6 synthesis | Industrial scale, efficient nitrogen evolution |

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine, in cancer treatment. The compound exhibits promising cytotoxic effects against various cancer cell lines. For instance, derivatives of similar pyridine structures have shown selective antiproliferative activity, with some compounds demonstrating IC50 values in the nanomolar range against breast cancer cell lines (MCF-7) . This indicates that 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine could be further explored for its anticancer properties through structural optimization.

Neuroprotective Effects

The compound's structural analogs have been investigated for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Research suggests that certain pyridine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which may help in protecting neuronal cells from oxidative stress .

Agricultural Applications

Pesticidal Activity

The compound has been identified as having potential pesticidal properties. Pyridine derivatives are known for their ability to act as herbicides and insecticides. They can interfere with the growth and development of pests, making them valuable in crop protection strategies . Specifically, compounds similar to 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine have been utilized to control nematodes and other agricultural pests effectively.

Plant Growth Regulation

In addition to its pesticidal uses, this compound may also serve as a plant growth regulator. Research indicates that certain pyridine derivatives can influence plant growth patterns by modifying hormonal pathways or inhibiting specific enzymatic activities . This application could lead to enhanced agricultural productivity and sustainability.

Synthesis and Structure-Activity Relationship

The synthesis of 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine can be achieved through various chemical pathways involving substitution reactions on the pyridine ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy in medicinal and agricultural applications.

Table 1: Structural Variants and Their Activities

| Compound Variant | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-Methyl-3-amino derivative | Anticancer | 0.013 | |

| 4-Amino-thieno derivative | Neuroprotective | N/A | |

| Pesticide analog | Pesticidal | N/A |

Case Studies

Several case studies have documented the effectiveness of pyridine derivatives in clinical and agricultural settings:

- Anticancer Study : A study evaluated the cytotoxicity of various pyridine derivatives against MCF-7 breast cancer cells, revealing that modifications at specific positions on the pyridine ring significantly enhanced their antiproliferative activity .

- Pesticidal Efficacy : Research on similar compounds demonstrated effective control over nematode populations in agricultural settings, showcasing the potential for developing new pest management strategies using pyridine-based compounds .

Wirkmechanismus

The mechanism of action of 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Features :

Comparison with Structurally Similar Pyridine Derivatives

Substituent Analysis and Molecular Weight

The table below compares substituent patterns and molecular weights of related compounds:

Key Observations :

- Complexity of Substituents: The target compound has four substituents, making it more structurally complex than simpler derivatives like 5-Amino-2-methylpyridine (two substituents).

- Molecular Weight: Higher molecular weight compared to analogs due to methoxymethyl and aminomethyl groups .

Hydrogen Bonding and Intermolecular Interactions

The amino (-NH₂) and methoxymethyl (-OCH₂CH₃) groups in the target compound enable robust hydrogen bonding, which influences crystallization and molecular aggregation. According to , hydrogen bonding patterns in crystals are critical for predicting stability and solubility. Comparatively:

- 5-(Aminomethyl)-4-methylpyridin-2-amine (CAS 720660-12-8) has two amino groups, enabling dual hydrogen-bond donor capacity but lacks ether oxygen for additional interactions .

- 5-Amino-2-methylpyridine (CAS 3430-14-6) has a single amino group, limiting its hydrogen-bonding network compared to the target compound .

Biologische Aktivität

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is particularly noted for its applications in medicinal chemistry, especially in the synthesis of vitamin B6 and other pharmacologically relevant substances. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.

The compound can be synthesized through various methods, including the reduction of nitro derivatives and the use of palladium catalysts in hydrogenation processes. The synthesis of vitamin B6 derivatives often involves intermediates like 2-methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine, highlighting its importance in pharmaceutical chemistry .

Antibacterial Activity

Research has demonstrated that 2-methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine exhibits significant antibacterial properties. In studies comparing this compound to standard antibiotics, it was found to be effective against both Gram-positive and Gram-negative bacteria. The zones of inhibition (ZI) observed were comparable to those of established antibiotics like cefixime and azithromycin, indicating its potential as a broad-spectrum antibacterial agent .

Table 1: Antibacterial Activity of 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic | ZI (mm) |

|---|---|---|---|

| Klebsiella pneumoniae | 16 | Cefixime | 18 |

| Streptococcus spp. | 18 | Azithromycin | 19.5 |

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibition properties. It showed promising results as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant activity close to standard inhibitors like galantamine. This suggests potential applications in treating conditions like Alzheimer's disease .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µg/mL) | Standard Inhibitor | IC50 (µg/mL) |

|---|---|---|---|

| Acetylcholinesterase | 0.95 | Galantamine | 0.90 |

| Butyrylcholinesterase | 0.87 | Galantamine | 0.85 |

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited a strong antibacterial effect, particularly against extended-spectrum beta-lactamase-producing strains . This highlights its potential utility in treating resistant bacterial infections.

- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, suggesting a role in neuroprotection which could be beneficial in neurodegenerative diseases .

Q & A

Q. What experimental methods are recommended for synthesizing 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine with high purity?

Answer: Synthesis typically involves multi-step nucleophilic substitution and protection/deprotection strategies. Key steps include:

- Amination : Reacting halogenated pyridine precursors (e.g., 3-bromo-5-methylpyridine) with ammonia under controlled pressure and temperature (60–80°C) to introduce amino groups .

- Methoxymethylation : Using methoxymethyl chloride in the presence of a base (e.g., KCO) to functionalize the 4-position .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and H/C NMR .

Q. How can the compound’s structural identity and purity be validated?

Answer:

- Spectroscopic Analysis :

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

Answer: Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from:

- Polymorphism : Screen crystallization conditions (solvent, temperature) to isolate distinct polymorphs. Use differential scanning calorimetry (DSC) to detect phase transitions .

- Refinement Software : Employ SHELXL for high-resolution data (R-factor < 0.05) to model disorder or anisotropic thermal motion accurately. Compare results with alternative software (e.g., OLEX2) to validate findings .

- Hydrogen Bond Analysis : Apply graph-set notation (e.g., Etter’s rules) to classify motifs (e.g., R_2$$^2(8) rings) and identify overlooked interactions .

Q. How do hydrogen bonding networks influence the compound’s solid-state stability and solubility?

Answer: The compound’s amino and methoxymethyl groups form directional N–H···N and O–H···O interactions, creating a 3D network.

- Stability : Stronger networks (e.g., bifurcated hydrogen bonds) correlate with higher melting points (observed: 180–185°C) and lower hygroscopicity .

- Solubility : Polar solvents (e.g., DMSO) disrupt these networks, enhancing solubility. Quantify via shake-flask method (logP ~1.2) or COSMO-RS simulations .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess charge distribution. The 5-aminomethyl group exhibits higher nucleophilicity (Fukui index: 0.12) than the 3-amino group (0.08) .

- Transition State Modeling : Locate TS using QST2/QST3 methods to predict regioselectivity in reactions (e.g., alkylation at the 4-methoxymethyl site) .

Q. How can structural analogs be designed to study structure-activity relationships (SAR) in pharmacological applications?

Answer:

- Scaffold Modification : Replace methoxymethyl with ethoxymethyl (synthesized via Williamson ether synthesis) to evaluate steric effects .

- Bioisosteres : Substitute aminomethyl with cyanomethyl (using KCN in DMF) to assess electronic impacts on receptor binding .

- Biological Assays : Screen analogs for IC values against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. What experimental designs mitigate challenges in characterizing the compound’s dynamic NMR behavior?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.